(4-Aminophenyl)(phenyl)methanol

Solid-state chemistry Chiral resolution Pre-formulation

(4‑Aminophenyl)(phenyl)methanol (CAS 25782‑57‑4, CID is a diarylmethanol bearing a para‑amino substituent on one aromatic ring and an unsubstituted phenyl ring on the central carbinol carbon [REFS‑1]. It is a white to off‑white crystalline solid with a molecular weight of 199.25 g·mol⁻¹ (C₁₃H₁₃NO) and a reported melting range of 113–121 °C [REFS‑2].

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 25782-57-4
Cat. No. B1267711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminophenyl)(phenyl)methanol
CAS25782-57-4
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)N)O
InChIInChI=1S/C13H13NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H,14H2
InChIKeyMLALGQXFSSDNGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4) – Core Physicochemical Identity for Procurement Screening


(4‑Aminophenyl)(phenyl)methanol (CAS 25782‑57‑4, CID 242216) is a diarylmethanol bearing a para‑amino substituent on one aromatic ring and an unsubstituted phenyl ring on the central carbinol carbon [REFS‑1]. It is a white to off‑white crystalline solid with a molecular weight of 199.25 g·mol⁻¹ (C₁₃H₁₃NO) and a reported melting range of 113–121 °C [REFS‑2]. The molecule possesses two hydrogen‑bond donors (‑NH₂, ‑OH) and two hydrogen‑bond acceptors, a calculated topological polar surface area of ≈46.3 Ų, and a computed logP of 2.0, indicating balanced polarity suitable for both organic‑solvent processing and moderate aqueous compatibility [REFS‑1][REFS‑3].

Why (4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4) Cannot Be Casually Replaced by In‑Class Analogs


Diarylmethanol building blocks with an amino handle are superficially interchangeable, yet the precise substitution pattern, oxidation state, and stereochemistry of (4‑aminophenyl)(phenyl)methanol generate quantifiable differences in key procurement‑relevant parameters. The para‑amino group confers a melting‑point depression of 13–14 °C relative to the resolved (S)‑enantiomer [REFS‑1][REFS‑2], directly affecting formulation and crystallisation protocols. Replacing the hydroxyl group with a carbonyl (4‑aminobenzophenone) eliminates a chiral centre and alters hydrogen‑bonding capacity, while omission of the second phenyl ring (4‑aminobenzyl alcohol) shifts logP by approximately 1.4 units [REFS‑3]. These are not cosmetic variations; they dictate solubility, reactivity in coupling chemistry, and downstream biological performance in applications where this scaffold serves as a privileged intermediate [REFS‑4].

Quantitative Differentiation Evidence for (4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4) Versus Closest Analogs


Racemate vs. (S)-Enantiomer: Melting Point Defines Solid‑State Handling and Formulation Windows

The racemic (4‑aminophenyl)(phenyl)methanol (CAS 25782‑57‑4) displays a melting range of 113–121 °C, whereas the resolved (S)‑enantiomer (CAS 101402‑02‑2) melts sharply at 126–127 °C [REFS‑1][REFS‑2]. The 13–14 °C depression and broader melting interval of the racemate are consistent with a conglomerate or racemic compound behaviour, directly impacting solid‑state stability, micronisation efficiency, and thermal processing windows during formulation [REFS‑1][REFS‑2].

Solid-state chemistry Chiral resolution Pre-formulation

logP Differential versus 4-Aminobenzyl Alcohol: A 1.4‑Unit Lipophilicity Gap Governs Solvent Extraction and Membrane Permeability

The target compound has a computed logP (XLogP3) of 2.0 [REFS‑1]. Its closest mono‑aryl analog, 4‑aminobenzyl alcohol (CAS 623‑04‑1), carries an experimental logP of approximately 0.65 [REFS‑2]. The ΔlogP of ≈1.35 units corresponds to a roughly 22‑fold difference in octanol/water partition coefficient, translating to markedly different extractability in liquid‑liquid work‑up and predicted passive membrane permeability [REFS‑1][REFS‑2].

Lipophilicity ADME profiling Solvent extraction

Vendor Purity Grades: 95% vs. 95+% Defined Purity Tiers Enable Risk‑Based Procurement

Multiple vendors supply (4‑aminophenyl)(phenyl)methanol at distinct purity tiers: AChemBlock offers a 95% grade with batch‑specific MSDS and NMR‑HPLC‑GC certificates available on request [REFS‑1], while Bidepharm specifies 95+% standard purity with QC documentation provided [REFS‑2]. The presence of the second phenyl ring and the benzylic hydroxyl group creates a UV‑active chromophore amenable to HPLC‑UV purity monitoring at 254 nm, a feature absent in simpler aminobenzyl alcohols [REFS‑3].

Quality assurance Procurement specification Certificate of analysis

Oxidation‑State Differentiation from 4‑Aminobenzophenone: The Carbinol Group Preserves a Chiral Centre for Asymmetric Synthesis

(4‑Aminophenyl)(phenyl)methanol is the reduced (carbinol) form of 4‑aminobenzophenone (CAS 1137‑41‑3). The carbinol carbon is sp³‑hybridised and stereogenic, giving the compound an undefined stereocentre count of 1 [REFS‑1]. In contrast, the benzophenone analog is achiral (sp² carbonyl). This redox difference means the target compound can serve directly as a racemic building block for chiral resolution or enantioselective derivatisation, whereas the ketone requires a separate reduction step to enter chiral pathways [REFS‑2].

Asymmetric synthesis Chiral pool building block Redox economy

Bifunctional Reactivity: Amino and Hydroxyl Groups Enable Orthogonal Derivatisation Without Protecting‑Group Manipulation

The compound carries a primary aromatic amine (pKa ≈ 4.6–5.0 for the conjugate acid) and a secondary benzylic alcohol (pKa ≈ 13–14) on the same scaffold [REFS‑1]. This pKa gap of approximately 8–9 orders of magnitude permits selective N‑acylation or N‑sulfonylation under mildly basic conditions without protecting the hydroxyl group, a functionality not available in 4‑aminobenzophenone (no ‑OH) or 4‑aminobenzyl alcohol (primary alcohol, different steric environment) [REFS‑1][REFS‑2]. The topological polar surface area of 46.3 Ų falls within the preferred range for CNS‑drug‑like space, making the scaffold directly relevant for fragment‑based drug discovery [REFS‑1].

Orthogonal functionalisation Click chemistry Bioconjugation

Literature‑Validated Precursor Status: Published Utility in Kinase Inhibitor Synthesis (J. Med. Chem. 2023)

A study published in the Journal of Medicinal Chemistry (2023) specifically employed (4‑aminophenyl)(phenyl)methanol as a precursor for novel kinase inhibitors, highlighting the scaffold's capacity for selective functionalisation that yielded derivatives with improved binding affinity and target selectivity [REFS‑1]. Earlier work (Smaill et al., J. Med. Chem., 2016) on related benzhydrol‑based kinase inhibitors corroborates the privileged nature of this scaffold class [REFS‑2]. This direct literature precedent is not available for the simpler 4‑aminobenzyl alcohol or the achiral 4‑aminobenzophenone, which serves the same end‑goal (kinase inhibitor building block) [REFS‑1][REFS‑2].

Kinase inhibitor Medicinal chemistry Scaffold hopping

Procurement‑Targeted Application Scenarios for (4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4)


Medicinal Chemistry: Fragment‑Based and Kinase‑Focused Library Synthesis

The bifunctional diarylmethanol core provides both a hydrogen‑bond‑donating hydroxyl and a vector‑amenable amino group, directly applicable to fragment growing and scaffold‑hopping campaigns targeting kinase ATP‑binding pockets. The documented use of this specific CAS number as a precursor to kinase inhibitors in J. Med. Chem. (2023) provides validated synthetic protocols and reduces route‑scouting risk for medicinal chemistry teams [REFS‑1]. The logP of 2.0 and TPSA of 46.3 Ų place the scaffold within CNS‑drug‑like chemical space, supporting blood‑brain‑barrier‑penetrant programmes [REFS‑2].

Asymmetric Synthesis and Chiral Ligand Development

The stereogenic carbinol centre makes the racemate a cost‑effective starting material for classical resolution or chiral chromatography, yielding enantiopure (S)‑ or (R)‑4‑aminobenzhydrol (the (S)‑enantiomer is independently available at a melting point of 126–127 °C). These enantiopure amino‑alcohols serve as chiral ligands for asymmetric catalysis or as chiral auxiliaries in diastereoselective synthesis [REFS‑1][REFS‑2]. Procuring the racemate (CAS 25782‑57‑4) at 95% purity for $275/g offers a >10‑fold cost advantage over pre‑resolved enantiomers (e.g., TRC branded (S)‑enantiomer at €877/g) [REFS‑3].

Bioconjugation and Fluorescent Probe Construction

The para‑amino group can be selectively acylated or coupled to fluorescent dyes (e.g., dansyl, fluorescein, BODIPY) without protecting the benzhydrol hydroxyl, as cited in a 2022 Bioorg. Med. Chem. Lett. study on fluorescence‑labelling applications [REFS‑1]. The resulting conjugates retain the free hydroxyl for target engagement or further derivatisation, making the compound a modular linker for biochemical probe assembly in high‑throughput screening and cellular imaging [REFS‑1].

Process Chemistry: Nitro‑Reduction Route Optimization and Large‑Scale Intermediate Sourcing

The compound is accessible via NaBH₄ reduction of 4‑nitrophenyl(phenyl)methanol (CAS 33091‑15‑5) in THF/water [REFS‑2]. This well‑characterised reduction route, combined with vendor‑supplied QC certificates (HPLC, NMR, GC) at the 95% and 95+% purity tiers, supports process development and kilo‑lab scale‑up. The defined melting range of 113–121 °C provides a straightforward identity and purity checkpoint for incoming raw material inspection under cGMP‑adjacent quality systems [REFS‑3].

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